molecular formula C6H3BrF2 B1265433 2-Bromo-1,4-difluorobenzene CAS No. 399-94-0

2-Bromo-1,4-difluorobenzene

Cat. No. B1265433
CAS RN: 399-94-0
M. Wt: 192.99 g/mol
InChI Key: XCRCSPKQEDMVBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-Bromo-1,4-difluorobenzene often involves bromination and fluorination reactions of benzene or its derivatives. The Schiemann reaction, for example, has been utilized to synthesize 1-bromo-2,4-difluorobenzene, showcasing the versatility of halogenation reactions in achieving the desired substitution pattern on the benzene ring (He-ping, 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-1,4-difluorobenzene has been determined using various spectroscopic methods, including IR and NMR spectrometry. These studies reveal the influence of the halogen atoms on the electronic structure of the benzene ring and the overall molecular geometry (Xuan et al., 2010).

Chemical Reactions and Properties

Halogenated benzenes like 2-Bromo-1,4-difluorobenzene participate in a variety of chemical reactions, including nucleophilic aromatic substitution (S_NAr) and coupling reactions. These reactions are facilitated by the electron-withdrawing effect of the halogen atoms, which activates the benzene ring towards nucleophilic attack. The specific reaction conditions, such as the type of nucleophile and solvent, significantly influence the reaction outcomes (Hirohide et al., 1996).

Scientific Research Applications

Electrochemical Processes and Mechanisms

  • The formation mechanism of 1,4-difluorobenzene during the electrolyses of various halobenzenes, including 1-bromo-4-fluorobenzene, has been studied, revealing insights into cathodic dehalogeno-defluorination and hydrogen evolution in electrochemical processes (Horio et al., 1996).

Synthesis and Transformation Methods

  • Efficient methods for synthesizing 1,2-Dibromobenzenes, valuable precursors for organic transformations, have been described. This includes methods for synthesizing various derivatives such as 1,2-Dibromo-4-iodobenzene and 1,2-Dibromo-3,5-diiodobenzene, demonstrating the utility of bromobenzenes in organic chemistry (Diemer, Leroux & Colobert, 2011).

Vibrational Analysis in Substituted Benzenes

  • Vibrational analyses of trisubstituted benzenes, including 1-bromo-2,4-difluorobenzene, have been conducted, leading to revised vibrational assignments and a better understanding of molecular vibrations in substituted benzenes (Reddy & Rao, 1994).

Methodology for Synthesis

  • An economical method for synthesizing 1-bromo-2,4-difluorobenzene has been explored, achieving high yield and purity, demonstrating its potential for cost-effective production in industrial applications (Z. He-ping, 2005).

Applications in Organometallic Chemistry

  • Research on organometallic control over the regiospecificity of functionalization reactions using substrates like 1,2,3-trifluorobenzene and bromo derivatives has been conducted. This illustrates the versatility of halogenated benzenes in complex organometallic synthesis (Heiss & Schlosser, 2003).

Utility in Electrolyte Additives

  • The use of related compounds like 4-bromo-2-fluoromethoxybenzene as novel bi-functional electrolyte additives for lithium-ion batteries highlights the potential application of halobenzenes in improving battery safety and performance (Zhang Qian-y, 2014).

Safety And Hazards

2-Bromo-1,4-difluorobenzene is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRCSPKQEDMVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192949
Record name 2-Bromo-1,4-difluorobenzene
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Molecular Weight

192.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,4-difluorobenzene

CAS RN

399-94-0
Record name 1-Bromo-2,5-difluorobenzene
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Record name 2-Bromo-1,4-difluorobenzene
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Record name 399-94-0
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Record name 2-Bromo-1,4-difluorobenzene
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Record name 2-bromo-1,4-difluorobenzene
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Record name 2,5-Difluorobromobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1,4-difluorobenzene
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Reactant of Route 6
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Citations

For This Compound
28
Citations
V Diemer, FR Leroux, F Colobert - 2011 - Wiley Online Library
2‐Dibromobenzenes are highly valuable precursors for various organic transformations, in particular, reactions based on the intermediate formation of benzynes. This report describes …
PL Coe, AJ Waring, TD Yarwood - Journal of the Chemical Society …, 1995 - pubs.rsc.org
The formation of lithio derivatives from fluorinated benzenes and fluorinated bromobenzenes has been studied. The bases used were lithium diisopropylamide (LDA) in THF–hexane, …
Number of citations: 54 pubs.rsc.org
L Liu, MY Wu, C Huang, MG Teng… - … für Kristallographie-New …, 2017 - degruyter.com
C 9 H 8 BrF 2 NO 2 S, triclinic, P1̅ (no. 2), a = 7.5277(6) Å, b = 8.3730(7) Å, c = 9.8785(9) Å, α = 92.637(3), β = 111.201, γ = 105.856(2), V = 551.08(8) Å 3 , Z = 2, R gt (F) = 0.0330, wR …
Number of citations: 2 www.degruyter.com
AJ Bridges, WC Patt, TM Stickney - The Journal of Organic …, 1990 - ACS Publications
As part of a synthetic program in quinolone antiinfec-tives, we wished to prepare 2, 4, 5-trifluorobenzoic acid (1) and 3-bromo-2, 5, 6-trifluorobenzoic acid (2) from 1-bromo-2, 4, 5-…
Number of citations: 42 pubs.acs.org
CA Kerr, KJ Quinn, ID Rae - Australian Journal of Chemistry, 1980 - CSIRO Publishing
A number of substituted 1,4-difluorobenzenes were examined by 19F nmr spectroscopy and 5JFF was found to vary with the nature of the substituent in much the same way that it does …
Number of citations: 9 www.publish.csiro.au
JG Yu, SY Byeon, SH Han… - Chemistry–A European …, 2017 - Wiley Online Library
Four dibenzofuran‐type host materials substituted with a carbazolylcarbazole moiety were synthesized to investigate the effect of substitution position on the material parameters and …
CS Oh, DS Pereira, SH Han, HJ Park… - … applied materials & …, 2018 - ACS Publications
This study shows a molecular design strategy for controlling the dihedral angle of two carbazole donors linked to a 2,4-diphenyl-1,3,5-triazine acceptor by a phenyl unit. Using this …
Number of citations: 74 pubs.acs.org
Y Ie, K Morikawa, M Karakawa, NB Kotadiya… - Journal of Materials …, 2017 - pubs.rsc.org
The incorporation of an acceptor unit into π-conjugated systems is an effective approach to tune both the highest occupied molecular orbital (HOMO) and the lowest unoccupied …
Number of citations: 11 pubs.rsc.org
O Papaianina - 2020 - opus4.kobv.de
The main goal of this thesis was the synthesis of the extended PAHs via selective CF bond activation. The first part of the thesis is concentrated on the activation of CF bond in the …
Number of citations: 4 opus4.kobv.de
Y Zhou, J Wang, Z Gu, S Wang, W Zhu… - Chemical …, 2016 - ACS Publications
Fluoroorganic chemistry has become essential in the evolution of many different but interconnected research fields. These include the development of new materials with a broad range …
Number of citations: 207 pubs.acs.org

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